![molecular formula C18H24N2O6 B6309091 7-(diethylamino)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-oxochromene-3-carboxamide CAS No. 1456890-74-6](/img/structure/B6309091.png)
7-(diethylamino)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-oxochromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(diethylamino)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-oxochromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(diethylamino)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-oxochromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromene core: This can be achieved through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.
Introduction of the diethylamino group: This step involves the alkylation of the chromene core with diethylamine in the presence of a base.
Attachment of the carboxamide group: The final step involves the reaction of the intermediate with a suitable carboxylic acid derivative to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-(diethylamino)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-oxochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Diethylamine in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
7-(diethylamino)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-oxochromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-(diethylamino)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
7-(diethylamino)-4-hydroxycoumarin: Similar structure but with a hydroxyl group at the 4-position.
7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide: Lacks the dihydroxy and hydroxymethyl groups.
Uniqueness
7-(diethylamino)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-oxochromene-3-carboxamide is unique due to the presence of both diethylamino and carboxamide groups, along with the dihydroxy and hydroxymethyl functionalities. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
7-(diethylamino)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c1-3-20(4-2)13-6-5-12-7-14(17(25)26-15(12)8-13)16(24)19-18(9-21,10-22)11-23/h5-8,21-23H,3-4,9-11H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMFXQGOHXJXGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NC(CO)(CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is anogenital distance (AGD)?
A: Anogenital distance (AGD) is the distance between the anus and the genitals. In males, it is typically measured from the center of the anus to the posterior base of the scrotum (anoscrotal distance, AGDas) or to the tip of the penis (anopenile distance, AGDap). [, , , ] In females, it is measured from the center of the anus to the posterior fourchette (anofourchette distance, AGDaf) or to the clitoris (anoclitoral distance, AGDac). [, , , ]
Q2: Why is AGD considered a potential biomarker for reproductive health?
A: AGD is considered a sensitive biomarker of androgen exposure during early fetal development, specifically during the masculinization programming window (MPW). [, ] Animal studies have shown that disruptions in androgen action during this critical period can lead to alterations in AGD, which can be associated with various reproductive health outcomes later in life. [, , , , ]
Q3: How does AGD differ between males and females?
A: AGD is sexually dimorphic, meaning it differs between males and females. Males typically have a longer AGD than females, reflecting the influence of androgens on male genital development. This difference is evident as early as the second trimester of fetal development. [, ]
Q4: Is AGD associated with hypospadias?
A: Yes, research suggests that pre-pubertal boys with hypospadias have a shorter AGD than boys with normal genitalia. Furthermore, the severity of hypospadias appears to correlate with the reduction in AGD. [] This finding supports the hypothesis that both hypospadias and altered AGD may share a common origin related to androgen disruption during fetal development.
Q5: What is the relationship between AGD and cryptorchidism in human newborns?
A: Studies have found that AGD is significantly shorter in newborn males with undescended testis (UDT), also known as cryptorchidism, compared to those with descended testes. [] This finding suggests that both conditions may be linked to disruptions in androgen action during the MPW.
Q6: How does AGD relate to polycystic ovary syndrome (PCOS) in women?
A: Research has shown an association between longer AGD and the presence of PCOS in women. [, ] This finding lends support to the hypothesis that PCOS may have a fetal origin, potentially influenced by prenatal exposure to androgens.
Q7: Are there any genetic factors associated with AGD?
A: Studies in dairy cattle have identified a moderate heritability for AGD, suggesting a genetic component to the trait. [, ] Genome-wide association studies have identified several single nucleotide polymorphisms (SNPs) associated with AGD, but further research is needed to elucidate the specific genes and mechanisms involved. []
Q8: What are the limitations of using AGD as a biomarker?
A8: While AGD holds promise as a biomarker, there are limitations to consider.
- Measurement Variability: AGD measurements can vary depending on the method used, the experience of the examiner, and the age of the individual being measured. [, ]
- Influence of Other Factors: Factors beyond prenatal androgen exposure, such as maternal health and environmental exposures, could also influence AGD. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
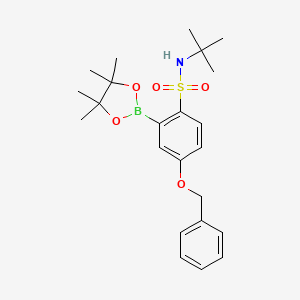
![2,6-Bis-[1-(2,6-diethylphenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6309010.png)
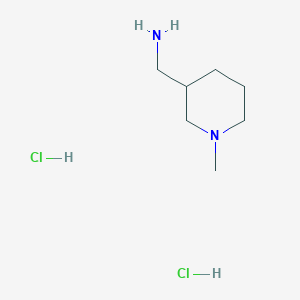
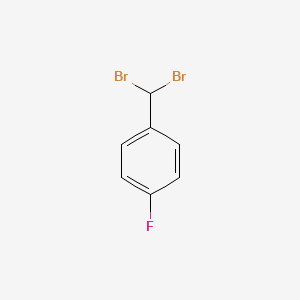
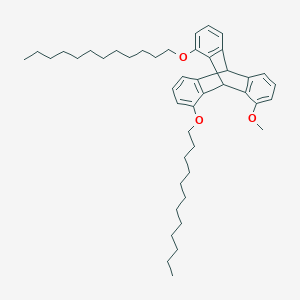
![Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate)](/img/structure/B6309034.png)
![(7S)-6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6309051.png)
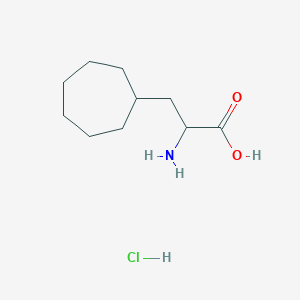
![1,2-Dihydrobenzo[c]azepin-3-one](/img/structure/B6309066.png)
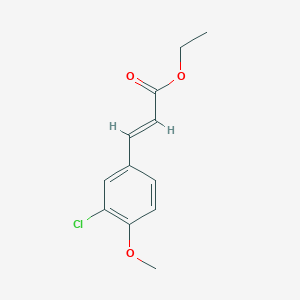
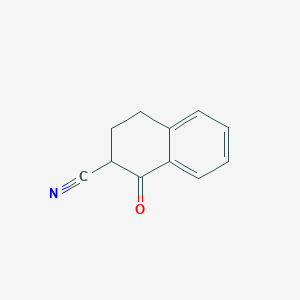
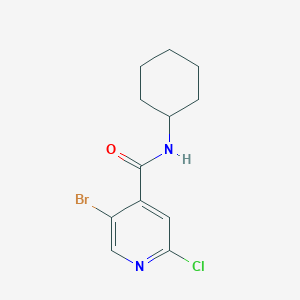
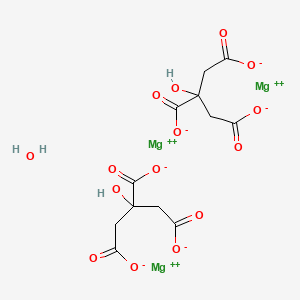
![Methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6309110.png)
